molecular formula C17H19NO3 B186134 N-(3,4-dimethylphenyl)-2,6-dimethoxybenzamide CAS No. 5355-65-7

N-(3,4-dimethylphenyl)-2,6-dimethoxybenzamide

Cat. No. B186134
CAS RN: 5355-65-7
M. Wt: 285.34 g/mol
InChI Key: ODLSEIBCMCQVSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-2,6-dimethoxybenzamide, commonly known as DDB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DDB belongs to the class of benzamide derivatives and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of DDB involves its interaction with various enzymes and receptors in the body. DDB has been found to inhibit the activity of COX-2 and LOX, which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. DDB has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism. Furthermore, DDB has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the epigenetic regulation of gene expression.

Biochemical And Physiological Effects

DDB has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, induce apoptosis in cancer cells, and protect neurons from oxidative stress. DDB has also been found to regulate glucose and lipid metabolism and modulate the expression of genes involved in cell proliferation and differentiation.

Advantages And Limitations For Lab Experiments

DDB has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high purity and yield. Furthermore, DDB has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, there are also limitations to using DDB in lab experiments. DDB has a low solubility in water, which can make it difficult to administer in vivo. Furthermore, the effects of DDB on different cell types and in different disease models may vary, which can make it challenging to generalize the results of experiments.

Future Directions

There are several future directions for the study of DDB. One potential direction is to investigate the effects of DDB on other disease models, such as autoimmune disorders and cardiovascular disease. Furthermore, the development of DDB analogs with improved solubility and bioavailability could enhance its potential therapeutic applications. Additionally, the use of DDB in combination with other drugs or therapies could lead to synergistic effects and improved outcomes. Finally, the elucidation of the molecular mechanisms underlying the effects of DDB could lead to the development of novel therapeutic strategies.
Conclusion:
In conclusion, DDB is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The synthesis of DDB involves the reaction of 3,4-dimethylbenzoyl chloride with 2,6-dimethoxyaniline, and the resulting product has been found to exhibit anti-inflammatory, antitumor, and neuroprotective effects. The mechanism of action of DDB involves its interaction with various enzymes and receptors in the body, and its biochemical and physiological effects have been extensively studied. While there are limitations to using DDB in lab experiments, there are also several future directions for the study of this compound.

Synthesis Methods

The synthesis of DDB involves the reaction of 3,4-dimethylbenzoyl chloride with 2,6-dimethoxyaniline in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain pure DDB. The synthesis of DDB has been reported in several research articles, and the purity and yield of the compound have been optimized over time.

Scientific Research Applications

DDB has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antitumor, and neuroprotective effects. DDB has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. DDB has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors. Furthermore, DDB has been shown to protect neurons from oxidative stress and prevent neurodegeneration.

properties

CAS RN

5355-65-7

Product Name

N-(3,4-dimethylphenyl)-2,6-dimethoxybenzamide

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2,6-dimethoxybenzamide

InChI

InChI=1S/C17H19NO3/c1-11-8-9-13(10-12(11)2)18-17(19)16-14(20-3)6-5-7-15(16)21-4/h5-10H,1-4H3,(H,18,19)

InChI Key

ODLSEIBCMCQVSL-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC=C2OC)OC)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC=C2OC)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.